8-Methoxy-2-methylquinoline-5,6-dione
Description
Historical Development and Significance of Quinolinedione Scaffolds in Chemical and Biological Research
The journey into the world of quinolinediones begins with the discovery of naturally occurring bioactive compounds. A pivotal moment was the isolation of the antibiotic Streptonigrin from Streptomyces flocculus in 1959. nih.gov The determination of its structure revealed a 5,8-quinolinedione (B78156) core, which was found to be crucial for its biological effects. nih.gov This discovery spurred further research, leading to the isolation of other natural 5,8-quinolinedione antibiotics like Lavendamycin and Streptonigron from various Streptomyces species. nih.gov
The inherent biological activity of these natural products, particularly their anticancer, antibacterial, and antifungal properties, has made the 5,8-quinolinedione scaffold a subject of intense study. nih.gov Researchers have since focused on synthesizing and evaluating a multitude of synthetic 5,8-quinolinedione derivatives, exploring how different substituents at various positions on the quinoline (B57606) ring influence their pharmacological activity. nih.gov
Overview of the Quinoline Core Structure and its Broad Biological Relevance
Quinoline, a bicyclic aromatic compound, is formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. researchgate.net This fundamental structure is the backbone of numerous natural and synthetic compounds with a wide array of biological activities. researchgate.netnih.govbiointerfaceresearch.com The quinoline scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in compounds with therapeutic value. researchgate.net
The biological importance of the quinoline core is vast and well-documented. Quinoline derivatives have demonstrated a remarkable range of pharmacological effects, including:
Antimalarial: Quinine, a natural quinoline alkaloid, and synthetic drugs like chloroquine (B1663885) have been cornerstones in the fight against malaria. researchgate.netrsc.org
Anticancer: Compounds like camptothecin (B557342) and its analogs, which feature a quinoline structure, are effective antitumor agents. nih.gov
Antibacterial and Antifungal: Many quinoline derivatives exhibit potent activity against various bacteria and fungi. nih.govbiointerfaceresearch.com
Antiviral: The quinoline ring is present in some antiviral medications. nih.gov
Anti-inflammatory and Analgesic: Certain quinoline compounds possess anti-inflammatory and pain-relieving properties. researchgate.net
Cardiovascular and Central Nervous System Effects: Some derivatives have shown effects on the cardiovascular and central nervous systems. researchgate.net
The versatility of the quinoline scaffold allows for structural modifications that can fine-tune its biological activity, leading to the development of new and improved drug candidates. researchgate.net
Positioning of 8-Methoxy-2-methylquinoline-5,6-dione within the Quinone and Heterocyclic Compound Classes
This compound belongs to two major classes of organic compounds: heterocyclic compounds and quinones.
Heterocyclic Compounds: These are cyclic compounds containing at least two different elements as members of the ring. In the case of this compound, the quinoline core contains a nitrogen atom within its bicyclic structure, classifying it as a nitrogen-containing heterocyclic compound. researchgate.net Heterocyclic compounds are of immense importance in biological and pharmaceutical processes. rsc.org
Quinones: Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. The "dione" part of the name this compound indicates the presence of two ketone functional groups, specifically at positions 5 and 6 of the quinoline ring system, making it a quinone derivative. The 5,8-quinolinedione scaffold, as seen in this molecule, is known to be responsible for significant biological effects. nih.gov
The specific substitutions on the quinoline core, a methoxy (B1213986) group (-OCH3) at position 8 and a methyl group (-CH3) at position 2, further define the unique chemical properties and potential biological activity of this particular molecule.
Research Trajectories and Future Directions for this compound and Analogous Systems
Research into this compound and its analogs is driven by the established biological significance of the quinolinedione scaffold. Future research is likely to follow several key trajectories:
Synthesis of Novel Analogs: A primary focus will be the synthesis of new derivatives of this compound. This involves modifying the substituents at various positions on the quinoline ring to explore structure-activity relationships (SAR). For example, studies on other quinoline derivatives have shown that the presence and position of electron-donating or electron-withdrawing groups can significantly impact biological efficacy. rsc.org
Biological Screening: Newly synthesized analogs will undergo extensive biological screening to evaluate their potential as therapeutic agents. This includes testing for anticancer, antimicrobial, antiviral, and anti-inflammatory activities, among others. rsc.org For instance, a synthesized analog, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been evaluated for its cytotoxic effects on various cancer cell lines. nih.govmpu.edu.mo
Mechanistic Studies: A deeper understanding of how these compounds exert their biological effects is crucial. Research will likely focus on elucidating the molecular mechanisms of action, which could involve interactions with specific enzymes, receptors, or cellular pathways.
Development of Hybrid Molecules: A growing trend in medicinal chemistry is the creation of hybrid molecules that combine the structural features of different bioactive compounds. Future research may involve linking the this compound scaffold to other pharmacophores to create novel compounds with enhanced or dual activities. The hybridization of 8-hydroxyquinoline (B1678124) with ciprofloxacin (B1669076) is an example of this approach. nih.gov
The continued exploration of this compound and its analogs holds promise for the discovery of new lead compounds in drug development.
Structure
3D Structure
Properties
CAS No. |
120051-18-5 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
8-methoxy-2-methylquinoline-5,6-dione |
InChI |
InChI=1S/C11H9NO3/c1-6-3-4-7-10(12-6)9(15-2)5-8(13)11(7)14/h3-5H,1-2H3 |
InChI Key |
MIRKLMFVYJGYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=O)C=C2OC |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methoxy 2 Methylquinoline 5,6 Dione and Analogous Quinolinedione Systems
Strategic Approaches to the Quinolinedione Core Synthesis
Oxidative Methodologies for Quinolinedione Formation from Quinolines or Hydroxyquinolines
A primary strategy for the synthesis of quinolinediones involves the oxidation of appropriately substituted quinoline (B57606) precursors, most notably hydroxyquinolines. The position of the hydroxyl group on the quinoline ring dictates the resulting dione (B5365651) isomer. For the synthesis of quinoline-5,8-diones, 8-hydroxyquinolines are common starting materials. One patented method describes the photo-oxidation of 8-hydroxyquinolines in the presence of a sensitizer (B1316253) to yield quinoline-5,8-diones in high yields. This process involves the decomposition of an intermediate hydroperoxide.
While direct oxidation of 8-methoxy-2-methylquinoline (B1296761) to the 5,6-dione is not prominently described, a plausible route involves the introduction of hydroxyl or amino groups at the 5 and 6 positions, followed by oxidation. For instance, the oxidation of phenols to quinones is a well-established transformation, often employing reagents like Fremy's salt (potassium nitrosodisulfonate). The Teuber reaction, which utilizes Fremy's salt, is known for the selective oxidation of phenols to quinones. Therefore, a precursor such as 6-hydroxy-8-methoxy-2-methylquinoline could potentially be oxidized to the target 5,6-dione.
Another viable precursor is a 5-amino-6-hydroxy- or 5,6-dihydroxy-8-methoxy-2-methylquinoline. The synthesis of 7-aminoquinoline-5,8-diones from the commercially available 8-hydroxy-2-methylquinoline has been demonstrated, suggesting that similar strategies could be adapted for the 5,6-dione isomer.
Multi-component Reactions and Cyclization Approaches to the Quinoline Scaffold
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of the quinoline scaffold. These reactions combine three or more starting materials in a one-pot process to construct complex molecules. Classical named reactions such as the Doebner-von Miller and Skraup syntheses are foundational in quinoline chemistry and can be adapted to produce precursors for 8-methoxy-2-methylquinoline-5,6-dione.
The Doebner-von Miller reaction involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. To synthesize the 2-methylquinoline (B7769805) core, crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) or its in-situ generated equivalent is often used. For the target molecule, an appropriately substituted aniline, such as 2-methoxyaniline, would be a logical starting material. The reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids.
The Skraup synthesis is another powerful method that utilizes the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). This reaction proceeds via the in-situ formation of acrolein from glycerol. By using a substituted aniline like 2-methoxyaniline, the corresponding 8-methoxyquinoline (B1362559) can be obtained.
These cyclization strategies provide the foundational 2-methyl-8-methoxyquinoline skeleton, which can then be further functionalized to introduce the necessary groups at the 5 and 6 positions for subsequent oxidation to the dione.
| Reaction | Reactants | Key Features |
| Doebner-von Miller | Aniline derivative, α,β-Unsaturated carbonyl compound | Forms substituted quinolines; acid-catalyzed. |
| Skraup Synthesis | Aniline derivative, Glycerol, Oxidizing agent | Forms quinolines; harsh conditions (strong acid, high temp). |
Utilizing Precursors with Pre-installed Ring Systems
An alternative to building the quinoline ring from scratch involves the modification of existing heterocyclic systems. While less common for the direct synthesis of this compound, this approach can be valuable for creating diverse analogs. For instance, a pre-formed benzene (B151609) or pyridine (B92270) ring with appropriate substituents can be annulated to form the quinoline system.
Regioselective Functionalization and Derivatization Strategies
Once the quinolinedione core is established, further derivatization can be achieved through regioselective functionalization reactions. The electronic nature of the quinolinedione ring, with its electron-deficient pyridine part and the quinone moiety, governs its reactivity towards nucleophiles and electrophiles.
Nucleophilic Substitution Reactions on the Quinolinedione Ring System
The quinoline ring is generally susceptible to nucleophilic attack, particularly at the C2 and C4 positions of the pyridine ring, which are electron-deficient. In the context of this compound, the presence of the electron-withdrawing dione functionality is expected to further activate the ring system towards nucleophilic addition or substitution.
Nucleophiles can add to the electron-deficient carbon atoms of the quinone ring (C5 and C6). The regioselectivity of such additions would be influenced by the electronic effects of the methoxy (B1213986) group at C8 and the methyl group at C2. Theoretical studies and experimental evidence on analogous quinone systems are often used to predict the outcome of these reactions.
Electrophilic Substitution Reactions on the Quinoline and Quinolinedione Core
Electrophilic aromatic substitution on the quinoline ring typically occurs on the benzene ring, which is more electron-rich than the pyridine ring. For an 8-methoxy-2-methylquinoline precursor, the methoxy group is a strong activating group and an ortho-, para-director. The methyl group is also activating and ortho-, para-directing. Therefore, electrophilic substitution would be expected to occur at the C5 and C7 positions. For example, the nitration of 8-methoxyquinoline has been shown to yield 5-nitro-8-methoxyquinoline. This regioselectivity is crucial for introducing functional groups that can be later converted to the dione.
Once the 5,6-dione is formed, the reactivity towards electrophiles changes significantly. The quinone ring is electron-deficient and generally deactivated towards electrophilic attack. Any further electrophilic substitution would likely occur on the remaining positions of the carbocyclic ring, if at all, and would require forcing conditions.
| Reaction Type | Reactivity of 8-Methoxy-2-methylquinoline | Predicted Regioselectivity |
| Electrophilic Substitution | Activated by methoxy and methyl groups | C5 and C7 positions |
| Nucleophilic Substitution | Electron-deficient pyridine ring | C2 and C4 positions |
Modification of Alkyl and Alkoxy Substituents on the Quinoline Ring
The functionalization of pre-existing alkyl and alkoxy groups on the quinoline ring is a key strategy for creating structural diversity. For compounds like this compound, the 2-methyl and 8-methoxy groups are primary targets for modification.
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C(sp³)-H bonds in alkyl substituents. The 8-methylquinoline (B175542) scaffold is an ideal substrate for such reactions, as the nitrogen atom acts as a chelating director, facilitating selective activation of the methyl group's C-H bonds. nih.gov Various transition metals, including rhodium, have been successfully employed. For instance, Rh(III)-catalyzed C-H acetoxylation can introduce an acetoxy group to the methyl substituent. researchgate.net Iron salts have also been used to catalyze the direct alkylation of 2-methylazaarenes with various alcohols. researchgate.net These methods allow for the conversion of the methyl group into a range of other functionalities.
Similarly, alkoxy groups like the 8-methoxy substituent can be modified. A common approach involves the conversion of 8-hydroxyquinoline (B1678124) derivatives to their 8-methoxy counterparts through O-alkylation, typically using methyl iodide in the presence of a base like potassium carbonate. bsu.edu While direct modification of the methoxy group is less common, its presence significantly influences the electronic properties of the quinoline ring, guiding the regioselectivity of other reactions. The replacement of other functional groups, such as an amino group, with various alkoxy groups has also been reported as a method to introduce diversity at these positions on the quinone ring. acs.org
Table 1: Examples of Alkyl Group Modification on Quinoline Scaffolds
| Substrate | Reaction Type | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| 8-Methylquinoline | C(sp³)-H Functionalization | Transition Metal Catalysts (e.g., Rh, Co, Cu, Pd, Ir) | Functionalized 8-methylquinolines | nih.govresearchgate.net |
| 2-Methylazaarenes | Alkylation | Iron Catalyst / Alcohols | Alkylated azaarenes | researchgate.net |
| Quinolines | C-H Acetoxylation | Rh(III) Catalyst | Acetoxylated quinolines | researchgate.net |
| 8-Hydroxyquinoline | O-Alkylation | Methyl Iodide / K₂CO₃ | 8-Methoxyquinoline | bsu.edu |
Advanced Synthetic Techniques and Catalysis
Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, selectivity, and sustainability. The construction of the quinolinedione core and its subsequent derivatization have benefited significantly from these innovations.
Transition Metal-Catalyzed Coupling Reactions for Quinolinedione Derivatization
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.netmdpi.com For the derivatization of quinoline and quinolinedione systems, palladium-catalyzed reactions are particularly prominent. nih.gov Cross-coupling reactions such as the Suzuki reaction, which pairs organoboron compounds with halides or triflates, have been used to install aryl groups onto the quinoline scaffold. openlabnotebooks.orgprinceton.edu For example, a 6-chloroquinolin-4-yl trifluoromethanesulfonate (B1224126) can undergo a Suzuki coupling to introduce a new substituent at the 6-position. openlabnotebooks.org
Other metals like copper, rhodium, gold, and nickel also play crucial roles. nih.govrsc.org Copper-catalyzed reactions can be used for cascade cyclizations to build the quinoline ring system itself. organic-chemistry.org Rhodium catalysts are noted for their ability to mediate C-H bond activation and subsequent annulation reactions to form substituted quinolines. mdpi.com These catalytic methods provide powerful tools for elaborating the core structure of this compound, allowing for the introduction of diverse functional groups that would be difficult to install using classical methods. researchgate.netnih.gov
Table 2: Selected Transition Metal-Catalyzed Reactions for Quinoline Synthesis
| Reaction Type | Catalyst | Reactants | Key Feature | Reference |
|---|---|---|---|---|
| Cross-Coupling | Iron | Heteroaromatic tosylates + Alkyl Grignard reagents | Good functional group tolerance | organic-chemistry.org |
| Carbonylation | Palladium (e.g., PdCl₂(PPh₃)₂) | 2-Iodoaniline + Terminal acetylenes + CO | Synthesis of quinolin-4-ones | nih.gov |
| Cascade Cyclization | Copper | Aryl aldehydes + Anilines + Acrylic acid | Direct synthesis of 2-substituted quinolines | organic-chemistry.org |
| Oxidative Annulation | Palladium | Aryl allyl alcohol + Aniline | Redox-neutral conditions | mdpi.com |
| Annulation | Gold | Aniline derivatives + Alkynes | Efficient synthesis of quinolines | rsc.org |
Microwave-Assisted Synthesis Protocols for Quinoline Derivatives
Microwave-assisted synthesis has become a widely adopted technique for accelerating chemical reactions. benthamdirect.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods. nih.govtandfonline.com This efficiency is particularly valuable in the multi-step synthesis of complex molecules.
The synthesis of various quinoline derivatives has been successfully adapted to microwave conditions. acs.org For example, the esterification of 2-phenylquinoline-4-carboxylic acid, which requires 22 hours of conventional heating, can be completed in just 10 minutes under microwave irradiation to give a comparable yield. tandfonline.com Similarly, multicomponent reactions to form quinoline-based hybrids and other condensation reactions benefit significantly from this technology. nih.govacs.org The application of microwave-assisted protocols represents a significant step forward in the efficient and rapid generation of libraries of quinoline and quinolinedione analogs for further study. benthamdirect.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Skraup synthesis of 7-amino-8-methylquinoline | Conventional | 4 h | 65% | nih.gov |
| Microwave | 15 min | 60% | nih.gov | |
| Esterification of 2-phenylquinoline-4-carboxylic acid | Conventional | 22 h | ~94% | tandfonline.com |
| Microwave | 10 min | 94% | tandfonline.com |
Green Chemistry Approaches in Quinolinedione Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of quinolines and their derivatives to create more sustainable and environmentally benign methodologies. ijpsjournal.comcapes.gov.br
Key green strategies in this area include the use of microwave irradiation, which reduces energy consumption and reaction times, and the development of one-pot syntheses, which minimize waste by reducing the number of purification steps. benthamdirect.comnih.gov The replacement of hazardous organic solvents with greener alternatives like water or deep eutectic solvents is another important approach. tandfonline.com Furthermore, there is a strong focus on catalysis, including the use of reusable heterogeneous catalysts, photocatalysts that can utilize visible light, and biocatalysts like enzymes that operate under mild conditions. nih.govorganic-chemistry.orgijpsjournal.com For example, a visible-light-mediated aerobic dehydrogenation using a non-toxic and inexpensive titanium dioxide catalyst and oxygen as the oxidant provides an environmentally friendly method for synthesizing quinolines. organic-chemistry.org These approaches collectively address the drawbacks of many classical quinoline syntheses, which often require harsh conditions, toxic reagents, and high temperatures. nih.gov
Chemical Reactivity and Mechanistic Organic Transformations of Quinolinedione Systems
Redox Properties and Electron Transfer Processes of the Quinolinedione Moiety
The quinolinedione moiety is a redox-active scaffold capable of participating in electron transfer (ET) processes, a characteristic central to the function of many biological and synthetic quinone-containing systems. nih.gov The fundamental redox chemistry involves the reversible, two-electron, two-proton reduction of the dione (B5365651) to the corresponding hydroquinone. This transformation proceeds through a stepwise mechanism involving a one-electron reduction to a semiquinone radical anion intermediate.
The process can be generalized as: Q + e⁻ ⇌ Q•⁻ (Semiquinone radical anion) Q•⁻ + e⁻ ⇌ Q²⁻ (Dianion) Q²⁻ + 2H⁺ ⇌ QH₂ (Hydroquinone)
Kinetic and thermodynamic analyses of ET reactions involving quinoproteins have shown that these processes can be coupled to conformational changes in the protein structure. nih.gov The environment, particularly the polarity and protic nature of the solvent, significantly impacts the reaction pathways and rates. researchgate.net In aprotic media, electron transfer is often the dominant feature, whereas in protic solvents, protonation/deprotonation steps become critical. researchgate.net Studies on related quinone systems have calculated key kinetic parameters that govern these processes. researchgate.net
Table 1: Key Kinetic Parameters in Quinone Redox Processes
| Parameter | Description | Role in Electron Transfer |
|---|---|---|
| k° | Standard rate constant of surface reaction | Measures the intrinsic rate of electron transfer at the electrode-solution interface. researchgate.net |
| α | Electron transfer coefficient | Describes the fraction of the interfacial potential that facilitates the redox reaction. researchgate.net |
| D | Diffusion coefficient | Governs the rate at which the electroactive species moves to the reaction site. researchgate.net |
| β | Transfer coefficient | Represents the symmetry of the energy barrier for a heterogeneous electron transfer step. researchgate.net |
These parameters are essential for understanding and predicting the behavior of quinolinediones like 8-Methoxy-2-methylquinoline-5,6-dione in various chemical and biological environments. The efficiency of electron transfer can dominate the electrochemistry in natural systems, driving biogeochemical cycles. frontiersin.org
Electrophilic and Nucleophilic Reactivity of the Quinoline (B57606) Nitrogen and Ring Carbons
The reactivity of the this compound scaffold is a composite of its constituent parts: the quinoline ring, the dione functionality, and the substituents. The quinoline nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids or coordinate to metal centers.
The carbon atoms of the quinoline ring system exhibit varied reactivity towards electrophiles and nucleophiles, which is modulated by the powerful electron-withdrawing effect of the dione moiety and the electron-donating nature of the methoxy (B1213986) and methyl groups.
Nucleophilic Reactivity: The dione functionality significantly deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution. In related 4-chloro-8-methylquinolin-2(1H)-one systems, the chloro group at the 4-position is readily displaced by various nucleophiles, including thiols, hydrazines, and amines. mdpi.com This suggests that if a suitable leaving group were present on the carbocyclic ring of this compound, it would be susceptible to nucleophilic aromatic substitution.
Electrophilic Reactivity: While generally deactivated, electrophilic substitution could potentially occur, directed by the activating methoxy and methyl groups. The 8-methoxy group is a strong activating group, directing electrophiles to the ortho and para positions. However, in this specific molecule, the adjacent positions are part of the dione or the other ring. Nitration of the related 8-methoxyquinoline (B1362559) occurs, demonstrating the ring's capacity to undergo electrophilic substitution despite the deactivating influence of the nitrogen atom. researchgate.net
Condensation and Cycloaddition Reactions Involving the Dione Functionality
The dione functionality in this compound is a versatile handle for various chemical transformations, including condensation and cycloaddition reactions. The carbonyl groups of the dione can react with active methylene (B1212753) compounds in condensation reactions.
Condensation Reactions: A common example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. nih.gov For instance, the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) with aldehydes proceeds via a Knoevenagel condensation intermediate. orgsyn.org Similarly, the carbonyl groups of the quinolinedione could react with nucleophiles like amines or hydrazines to form imines or hydrazones, respectively. The Betti reaction, a multicomponent condensation, has been used to synthesize functionalized 8-hydroxyquinolines, showcasing the reactivity of the quinoline scaffold in condensation processes. rsc.org
Cycloaddition Reactions: The α,β-unsaturated ketone system within the dione moiety can act as a dienophile in Diels-Alder reactions. Photochemical [2+2] cycloaddition is another important reaction for dione systems, often used to construct complex polycyclic cage compounds. nih.gov The photochemical cycloaddition of quinolines with alkenes can proceed via triplet energy transfer to generate ortho and para cycloadducts in a stepwise radical mechanism. nih.gov The regioselectivity of such cycloadditions is influenced by the electronic nature and position of substituents on the quinoline ring. nih.gov
Table 2: Potential Reactions of the Dione Moiety
| Reaction Type | Reactant | Potential Product |
|---|---|---|
| Knoevenagel Condensation | Active methylene compound (e.g., Malononitrile) | Substituted alkene |
| Diels-Alder Cycloaddition | Conjugated diene (e.g., Butadiene) | Fused polycyclic system |
| [2+2] Photocycloaddition | Alkene (e.g., Ethylene) | Fused cyclobutane (B1203170) ring |
| Reductive Amination | Amine + Reducing agent | Amino-hydroquinone derivative |
Reactivity of Specific Substituents (e.g., Methoxy, Methyl, Halogen) on the Quinolinedione Scaffold
Methoxy Group: The 8-methoxy group is an electron-donating group (+M effect), which increases the electron density on the aromatic ring. This activation influences the redox potential of the quinone system and directs the regioselectivity of electrophilic aromatic substitution, should the conditions overcome the deactivating effect of the dione. The methoxy group itself can exhibit unique reactivity; for example, its presence can lead to elongation of adjacent C-C bonds in strained cage systems. nih.gov In some catalytic processes, surface methoxy groups have been shown to display carbene-like reactivity. rsc.org Demethylation of methoxy groups is a common transformation, often achieved with strong acids like HBr, which would convert the 8-methoxy group to a hydroxyl group, as seen in the synthesis of related quinolinediones.
Methyl Group: The 2-methyl group is a weak electron-donating group through hyperconjugation and inductive effects. Its presence can influence the biological activity of the molecule. researchgate.net The protons on the methyl group can be sufficiently acidic to participate in condensation reactions with aldehydes or ketones, particularly if activated by the electron-withdrawing nature of the quinoline ring. In the synthesis of 2-methylquinolines, the methyl group is often introduced via condensation reactions involving anilines and vinyl ethers. researchgate.net
Exploration of Reaction Mechanisms and Intermediates
Understanding the mechanisms of reactions involving quinolinediones is key to controlling product formation and designing new synthetic routes.
Substitution and Condensation Mechanisms: Nucleophilic aromatic substitution typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The formation and stability of this intermediate are influenced by the substituents on the ring.
Condensation reactions like the Knoevenagel condensation begin with the formation of an enolate from the active methylene compound, which then attacks a carbonyl carbon of the dione. This is followed by dehydration to yield the final condensed product. nih.gov In the synthesis of fused quinoline derivatives, intramolecular cyclization of an enaminone intermediate followed by elimination is a common mechanistic pathway. nih.gov
Cycloaddition Mechanisms: Photochemical cycloadditions of quinolines can proceed through a stepwise radical mechanism initiated by triplet energy transfer. nih.gov This involves the formation of a diradical intermediate, which then cyclizes. The regioselectivity is determined by the relative stability of the possible diradical intermediates. nih.gov Thermal cycloadditions like the Diels-Alder reaction are typically concerted, proceeding through a single cyclic transition state, although stepwise mechanisms are also possible depending on the substrates.
Table 3: Common Intermediates in Quinolinedione Reactions
| Reaction Type | Key Intermediate | Description |
|---|---|---|
| Redox Reaction | Semiquinone radical anion | A paramagnetic species formed by a one-electron reduction of the quinone. nih.gov |
| Nucleophilic Aromatic Substitution | Meisenheimer complex | An anionic, resonance-stabilized intermediate. |
| Electrophilic Aromatic Substitution | Wheland intermediate (Arenium ion) | A cationic, resonance-stabilized intermediate. |
| Condensation | Enolate / Enaminone | A nucleophilic intermediate formed from an active methylene compound or amine. nih.gov |
| Radical Cycloaddition | Diradical | An intermediate with two unpaired electrons, typically formed photochemically. nih.gov |
Structure Activity Relationship Sar Studies of Quinolinedione Derivatives for in Vitro Biological Activities
Influence of Substituent Position and Nature on In Vitro Biological Efficacy
The nature and position of substituents on the quinolinedione ring system play a pivotal role in modulating their biological efficacy. Modifications to the scaffold can significantly alter the physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affects its interaction with biological targets.
The presence and position of methoxy (B1213986) and methyl groups are crucial determinants of the in vitro activity of quinolinedione derivatives. While specific data for 8-Methoxy-2-methylquinoline-5,6-dione is limited, studies on related quinoline (B57606) and quinone structures provide valuable insights.
For instance, in the context of colchicine binding to tubulin, the removal of methoxy groups from ring A was found to lower the binding affinity csic.es. The 4-methoxy group, in particular, was proposed to be a key attachment point for immobilizing the drug on the protein csic.es. This suggests that the 8-methoxy group in the titular compound could serve a similar role as a crucial anchoring point to a biological target.
In a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, the presence of the 6-methoxy group was a constant feature in compounds that showed antiplasmodial activity mdpi.com. The variation of other substituents led to a wide range of activities, indicating that the methoxy group contributes to a baseline level of efficacy. The introduction of a methyl group can also have a significant, though sometimes weakening, effect on binding interactions csic.es.
The table below illustrates the impact of substituent modifications on the antiplasmodial activity of 8-amino-6-methoxyquinoline derivatives.
| Compound | Linker | Side Chain | IC50 (µM) against P. falciparum NF54 |
|---|---|---|---|
| 7 | (Methylamino)ethyl | Ethyl | 15.98 |
| 8 | (Methylamino)ethyl | Phenyl | 7.05 |
| 11 | (Methylamino)ethyl | 4-Bromophenyl | 2.92 |
| 13 | Methyl | Ethyl | 23.60 |
| 14 | Methyl | Phenyl | 5.12 |
| 22 | Methyl | Heptyl | 0.324 |
Data sourced from a study on 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids mdpi.com.
Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions. For many halogenated natural products, the presence of a halogen is critical to their bioactivity nih.gov. For example, the antibiotic vancomycin shows a significant drop in bioactivity upon the removal of its chlorine atoms nih.gov.
In the context of 8-hydroxyquinoline (B1678124) derivatives, the introduction of a chloro group at the R5 position has been shown to modulate their anticancer activity nih.gov. This suggests that halogenation of the this compound scaffold could be a viable strategy for enhancing its biological efficacy. Electron-withdrawing groups, such as halogens, can alter the electronic properties of the quinolinedione system, potentially affecting its redox potential and interaction with target enzymes.
Conformational Analysis and its Correlation with In Vitro Activity
The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis of quinolinedione derivatives can help to understand the spatial arrangement of substituents and their influence on biological activity. While specific conformational analyses for this compound were not found, the principles of molecular conformation are broadly applicable to this class of compounds nih.gov. The relative orientation of the methoxy and methyl groups, as well as the planarity of the quinolinedione ring system, will dictate how the molecule fits into the binding site of a target protein.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Quinolone and Quinolinedione Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models can help to predict the activity of novel compounds and guide the design of more potent analogues.
Several QSAR studies have been performed on quinolone and quinolinedione derivatives. For instance, a 3D-QSAR study on pyrimido-isoquinolin-quinone compounds identified key structural features that influence their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The study found that steric, electronic, and hydrogen-bond acceptor properties were crucial for activity nih.gov.
Another QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis suggested that van der Waals volume, electron density, and electronegativity played a pivotal role in their antituberculosis activity nih.gov. These findings highlight the importance of physicochemical descriptors in understanding and predicting the biological activity of quinoline-based compounds.
The table below summarizes the statistical parameters of a QSAR model for quinolinone-based thiosemicarbazones.
| Statistical Parameter | Value |
|---|---|
| R2 | 0.83 |
| F | 47.96 |
| s | 0.31 |
Data from a QSAR study on quinolinone-based thiosemicarbazones nih.gov.
Comparative Analysis of 5,6-Quinolinediones versus 5,8-Quinolinediones in SAR Contexts
The isomeric position of the dione (B5365651) functionality in the quinoline ring system has a profound impact on the structure-activity relationship. Among the possible isomers, the 5,8-quinolinedione (B78156) scaffold is the most common and is present in many natural and synthetic bioactive compounds nih.gov. The 5,8-quinolinedione scaffold is often responsible for the biological effects of natural antibiotics researchgate.net.
Studies on substituted 5,8-quinolinedione analogues have indicated that bioactivity is generally higher for compounds substituted at the 6-position nih.gov. This suggests that the region around the C6-C7 bond is critical for interaction with biological targets.
While direct SAR comparisons between 5,6- and 5,8-quinolinediones are not extensively detailed in the provided search results, spectroscopic studies have shown that it is possible to distinguish between these isomers. For example, Fourier transform infrared (FT-IR) spectroscopy can differentiate between 5,8-quinolinedione and 5,8-isoquinolinedione derivatives based on the carbonyl vibration peaks mdpi.com. This analytical distinction is fundamental for any comparative SAR study. The different electronic and steric environments of the dione functional group in the 5,6- versus the 5,8-position would be expected to lead to different biological activity profiles.
In Vitro Mechanistic Investigations and Molecular Target Elucidation of Quinolinedione Compounds
Enzyme Inhibition Profiles and Specificity Studies (In Vitro)
The quinoline-5,8-dione scaffold is a recognized pharmacophore known for its ability to interact with various enzymes. mdpi.com Modifications to this core structure, such as the inclusion of methoxy (B1213986) and methyl groups, can significantly influence its inhibitory activity and selectivity.
The quinoline-5,8-dione framework is considered a key fragment in the development of new inhibitors for sphingosine (B13886) kinases (SphK). mdpi.com In vitro studies on a panel of 7-phenoxy-2-methylquinoline-5,8-dione derivatives revealed notable inhibitory activity against both SphK1 and SphK2. mdpi.com
Initial screenings demonstrated that most of these quinolinedione compounds exhibited dual inhibition of both SphK isoforms, with some showing potencies as high as 69% inhibition at a 10 µM concentration. mdpi.com Specifically, derivatives such as the para-fluoro and para-cyano substituted compounds were effective dual inhibitors. mdpi.com Interestingly, a para-methoxy derivative showed a degree of selectivity for SphK1. mdpi.com This suggests that the substitution pattern on the quinolinedione core is a critical determinant of both potency and isoform selectivity.
Further structural modifications to the C(2) methyl group of the quinoline-5,8-dione scaffold, such as oxidation to an aldehyde, led to a decrease in sphingosine kinase inhibition. mdpi.com However, activity was retained in derivatives containing para-methoxy and para-fluoro substitutions. mdpi.com
Additionally, related methoxyquinoline structures have been investigated as inhibitors of other kinases. A series of 5-methoxyquinoline (B23529) derivatives were synthesized and evaluated as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase. nih.gov One potent compound from this series, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, displayed an IC₅₀ value of 1.2 µM against EZH2. nih.gov Studies on neocryptolepine (B1663133) analogues, such as 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, have shown modulation of the PI3K/AKT/mTOR signaling pathway, which is central to cancer cell regulation. nih.gov
| Compound Analogue | Target Kinase | Inhibition Data | Reference |
|---|---|---|---|
| 7-(p-methoxyphenoxy)-2-methylquinoline-5,8-dione | SphK1 | Selective inhibition noted | mdpi.com |
| 7-(p-F-phenoxy)-2-methylquinoline-5,8-dione | SphK1 & SphK2 | ≥ 54% inhibition (SphK1), ≥ 56% (SphK2) at 10 µM | mdpi.com |
| 7-(p-CN-phenoxy)-2-methylquinoline-5,8-dione | SphK1 & SphK2 | ≥ 54% inhibition (SphK1), ≥ 56% (SphK2) at 10 µM | mdpi.com |
| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 | IC₅₀ = 1.2 µM | nih.gov |
While direct studies on 8-Methoxy-2-methylquinoline-5,6-dione are limited, the broader class of quinoline-based compounds has been shown to interact with enzymes that act on DNA, such as topoisomerases and polymerases. nih.gov Certain quinoline (B57606) analogs can inhibit these enzymes through mechanisms like DNA intercalation. nih.gov For instance, some structurally related anthraquinones, which also feature a quinone moiety, are known to exert their cytotoxic effects through the inhibition of DNA topoisomerase II. nih.gov Their inhibitory activity on the enzyme's decatenation function corresponds with their DNA-binding capacity. nih.gov
Regarding tubulin polymerization, specific derivatives of 1,3,5-triazine (B166579) have been identified as potent inhibitors. nih.gov One such compound, featuring morpholine (B109124) and trimethoxyphenyl groups, was found to arrest the cell cycle in the G2/M phase and demonstrated significant inhibition of tubulin polymerization. nih.gov Although these triazine analogues are structurally distinct from quinolinediones, their activity highlights the general strategy of targeting tubulin dynamics. Direct evidence for this compound's interference with tubulin polymerization has not been established in the reviewed literature.
Recent research has focused on the inhibitory potential of functionalized methoxy quinoline derivatives against key enzymes like carbonic anhydrase (CA) and acetylcholinesterase (AChE). researchgate.net A study evaluating a series of newly synthesized quinoline derivatives demonstrated that many compounds exhibited strong inhibitory effects on human carbonic anhydrase I and II (hCA I and II) and AChE. researchgate.net
The position of methoxy group substituents on the quinoline ring was shown to significantly impact the inhibitory properties of these derivatives. researchgate.net For AChE, certain methoxyquinoline derivatives showed potent inhibition with IC₅₀ values in the low micromolar range. researchgate.net Similarly, strong inhibition was observed for hCA I and hCA II, with some compounds demonstrating Ki values that indicate a high binding affinity for the enzymes. researchgate.net The mechanism of AChE inhibition by related quinolinone compounds has been determined to be non-competitive. nih.gov
| Enzyme | Inhibitor (Methoxy Quinoline Derivative) | IC₅₀ (µM) | Ki (µM) | Reference |
|---|---|---|---|---|
| hCA I | Compound 9 | - | Potent Inhibition | researchgate.net |
| hCA I | Compound 12 | - | Potent Inhibition | researchgate.net |
| hCA I | Compound 17 | - | Potent Inhibition | researchgate.net |
| hCA II | Compound 9 | - | Potent Inhibition | researchgate.net |
| hCA II | Compound 12 | - | Potent Inhibition | researchgate.net |
| hCA II | Compound 16 | - | Potent Inhibition | researchgate.net |
| hCA II | Compound 17 | - | Potent Inhibition | researchgate.net |
| AChE | Compound 8 | 3.15 | - | researchgate.net |
| AChE | Compound 13 | 4.96 | - | researchgate.net |
Interactions with Biomolecular Structures (In Vitro)
The planar aromatic structure of the quinoline ring is conducive to interactions with various biomolecular structures, most notably nucleic acids.
Quinoline-based compounds are capable of inhibiting diverse enzymes that act on DNA, and a primary mechanism for this action is DNA intercalation. nih.gov A study on fifteen quinoline-based analogs revealed that specific compounds with methylamine (B109427) or methylpiperazine additions could intercalate into DNA bound by the DNA methyltransferase CamA. nih.gov This binding occurs via the minor groove and induces a conformational change in the enzyme, moving its catalytic domain away from the DNA substrate, thus inhibiting its function. nih.gov This finding provides a clear example of how non-nucleoside quinoline compounds can inhibit DNA-modifying enzymes through direct interaction with the DNA helix. nih.gov While this does not confirm strand scission activity for this compound, it establishes a strong precedent for DNA binding as a key aspect of its molecular interactions.
G-quadruplexes (G4) are non-canonical secondary structures found in guanine-rich regions of nucleic acids and are considered promising therapeutic targets. mdpi.comdiva-portal.org The planar systems of quinoline derivatives are well-suited for binding to the flat, hydrophobic surfaces of G-tetrads in G4 DNA. mdpi.comdiva-portal.org
Studies on kynurenic acid derivatives featuring a dihydroimidazoquinoline-3,5-dione core—an analogue of quinolinedione—have investigated their binding properties with G-quadruplex structures. mdpi.comresearchgate.net While these compounds showed only weak, non-specific interactions with duplex DNA, they exhibited a stable, albeit not exceptionally strong, interaction with a G-quadruplex formed from the human telomeric sequence d(TTAGGGT)₄. mdpi.comresearchgate.net This interaction was localized at the 3'-end of the nucleotide sequence and was facilitated by salt bridges between a charged quaternary nitrogen on the compound and the phosphate (B84403) groups of the DNA backbone. mdpi.com
Other research on benzo(h)quinoline derivatives also identified them as G-quadruplex binding agents, capable of binding with association constants (Ka) in the range of 3 x 10⁵ M⁻¹ and demonstrating a 10-fold selectivity for quadruplex over duplex DNA. nih.gov These findings collectively suggest that the quinolinedione scaffold is a viable platform for developing ligands that can recognize and stabilize G-quadruplex DNA structures. mdpi.comnih.gov
Cellular Pathway Perturbations in In Vitro Models
Apoptosis Induction Mechanisms in Cancer Cell Lines
No specific studies detailing the mechanisms of apoptosis induction by this compound in any cancer cell line were found.
Cell Cycle Modulation and Arrest Phenomena
There is no available data on the effects of this compound on cell cycle progression or its potential to induce cell cycle arrest in vitro.
Alterations in Cellular Redox Status and Oxidative Stress Responses
Information regarding the impact of this compound on the redox status of cells or its involvement in oxidative stress responses could not be located.
Phenotypic Screening and Biological Activity Assessments (In Vitro)
No specific data from phenotypic screens or other in vitro biological activity assessments for this compound are available in the published literature.
Computational Chemistry and Theoretical Modeling of Quinolinedione Systems
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. nih.gov These methods can determine optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.
Molecular Docking and Ligand-Target Binding Site Prediction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a protein target.
A comprehensive search of scientific databases reveals a lack of specific molecular docking studies performed on 8-Methoxy-2-methylquinoline-5,6-dione. While research on other quinoline (B57606) derivatives has utilized molecular docking to explore potential biological targets, similar analyses for this particular dione (B5365651) are not publicly documented.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are instrumental in understanding the dynamic nature of ligand-receptor binding and the stability of the resulting complex.
There are no specific molecular dynamics simulation studies focused on this compound reported in the available literature. Such studies would be beneficial for assessing its conformational flexibility and the dynamics of its potential interactions with biological macromolecules.
Prediction of Reactivity and Regioselectivity through Computational Methods
Computational methods can predict the reactivity of different sites within a molecule and the regioselectivity of its reactions. This is often achieved by analyzing parameters derived from the electronic structure, such as atomic charges, frontier molecular orbitals, and Fukui functions. nih.govrsc.orgmit.edu
Detailed computational predictions of the reactivity and regioselectivity specific to this compound have not been published. These predictions would be instrumental in designing synthetic pathways and understanding its chemical behavior.
Analysis of Molecular Electrostatic Potential (MEP) and Reduced Density Gradient (RDG)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The Reduced Density Gradient (RDG) analysis helps in identifying and visualizing non-covalent interactions within and between molecules.
Specific studies detailing the MEP or RDG analysis for this compound are absent from the current body of scientific literature. This type of analysis would provide significant insights into its intermolecular interactions and reactivity.
Spectroscopic Characterization and Structural Elucidation of Quinolinedione Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: In the proton NMR spectrum of 8-Methoxy-2-methylquinoline-5,6-dione, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the quinoline (B57606) ring system would appear in the downfield region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to one another and to the nitrogen atom. The methyl group at the 2-position would produce a singlet in the upfield region (around 2.5 ppm). Similarly, the methoxy (B1213986) group protons at the 8-position would also appear as a sharp singlet, likely in the 3.8-4.2 ppm range.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would include the two highly characteristic downfield signals for the carbonyl carbons of the dione (B5365651) moiety (typically in the 170-190 ppm range). Other signals would correspond to the aromatic carbons of the quinoline core, the methyl carbon, and the methoxy carbon.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would confirm which protons are coupled to each other, helping to assign the aromatic signals. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignment of the carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Signals for this compound
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH | 7.0 - 9.0 | 110 - 150 |
| C=O | --- | 170 - 190 |
| -OCH₃ | 3.8 - 4.2 | 55 - 65 |
| -CH₃ | ~2.5 | 20 - 30 |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₁H₉NO₃, which corresponds to a monoisotopic mass of approximately 203.05824 Da.
High-Resolution Mass Spectrometry (HRMS) would be employed to confirm this exact mass, thereby validating the elemental formula and distinguishing it from other compounds with the same nominal mass. Common ionization techniques like Electrospray Ionization (ESI) would likely produce a protonated molecular ion peak [M+H]⁺ at m/z 204.06552. Other adducts, such as with sodium [M+Na]⁺, are also commonly observed. Fragmentation analysis (MS/MS) could further be used to probe the structure by breaking the molecule into smaller, identifiable pieces.
Table 2: Predicted Mass Spectrometry Data for this compound (C₁₁H₉NO₃)
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₁₁H₁₀NO₃⁺ | 204.06552 |
| [M+Na]⁺ | C₁₁H₉NNaO₃⁺ | 226.04746 |
| [M+K]⁺ | C₁₁H₉KNO₃⁺ | 242.02140 |
| [M-H]⁻ | C₁₁H₈NO₃⁻ | 202.05096 |
Data is based on the predicted values for the constitutional isomer 8-methoxy-7-methylquinoline-5,6-dione, which has the same molecular formula and mass uni.lu.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of its key structural features.
The most prominent features would be the stretching vibrations of the two carbonyl (C=O) groups of the dione. For related 5,8-quinolinedione (B78156) moieties, two distinct C=O vibration peaks are typically observed in the region of 1650-1700 cm⁻¹ researchgate.net. Other expected significant absorptions include C-N stretching vibrations within the quinoline ring, C=C stretching from the aromatic system (around 1500-1600 cm⁻¹), and C-O stretching from the methoxy group's ether linkage (typically 1000-1300 cm⁻¹). Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively researchgate.net.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carbonyl | C=O Stretch | 1650 - 1700 |
| Aromatic Ring | C=C Stretch | 1500 - 1600 |
| Ether (Methoxy) | C-O Stretch | 1000 - 1300 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Studies on Solvatochromism
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The extended aromatic system of the quinolinedione core in this compound is a strong chromophore, and it is expected to exhibit distinct absorption maxima in the UV-Vis region.
Furthermore, quinoline derivatives can exhibit solvatochromism, a phenomenon where the position of the absorption maxima changes with the polarity of the solvent. This shift is due to differential stabilization of the ground and excited states of the molecule by the solvent. A positive solvatochromic effect (a red-shift to longer wavelengths in more polar solvents) is often observed in compounds with an intramolecular charge-transfer (ICT) character upon excitation amazonaws.com. Given the polar nature of the dione and methoxy functional groups, studies on this compound in a range of solvents with varying polarities would be expected to reveal such solvatochromic behavior.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While the aforementioned spectroscopic techniques can build a comprehensive picture of the molecular structure, X-ray crystallography provides the ultimate, unambiguous confirmation by determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield a definitive structural model. This model would provide precise data on bond lengths, bond angles, and torsional angles within the molecule. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-π stacking, which are common in planar aromatic systems. To date, a crystal structure for this specific compound has not been publicly reported.
Q & A
Q. What are the established synthetic routes for 8-Methoxy-2-methylquinoline-5,6-dione, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, such as:
- Quinoline core formation : Starting materials like substituted anilines or hydroxyquinolines are subjected to cyclization using POCl₃ under reflux conditions, similar to methods for 4-Chloro-5,8-dimethoxyquinoline .
- Functionalization : Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. For example, methoxylation at position 8 may use methylating agents (e.g., CH₃I) in basic conditions .
- Oxidation to dione : The 5,6-dione moiety is achieved using oxidizing agents like KMnO₄ or CrO₃ under controlled pH and temperature to avoid over-oxidation . Optimization focuses on catalyst selection (e.g., Pd-based catalysts for cross-coupling) and solvent systems (e.g., dioxane or ethanol for solubility) to improve yields (60–85%) and purity (>95%) .
Q. Which purification techniques are most effective for isolating this compound?
- Crystallization : Solvent pairs like ethanol/water or methanol/dichloromethane are used to exploit solubility differences, particularly for removing polar byproducts .
- Column Chromatography : Silica gel with gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1) resolves structurally similar impurities. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended for analytical purity validation (>99%) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies of this compound?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial studies) using reference strains and controls.
- Compound stability : Perform stability tests under assay conditions (pH, temperature) via HPLC to rule out degradation .
- Target specificity : Use knock-out models or competitive binding assays to confirm interactions with proposed targets (e.g., enzyme inhibition studies with IC₅₀ comparisons) .
Q. What strategies optimize catalytic efficiency in synthesizing this compound?
- Catalyst screening : Test Pd(II) complexes (e.g., [PdCl₂(dcpf)]) for cross-coupling steps, which improve regioselectivity and reduce side reactions .
- Solvent effects : Polar aprotic solvents (DMF, dioxane) enhance reaction rates by stabilizing transition states.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining yields >80% .
Q. How can spectroscopic and computational methods confirm the structure and reactivity of this compound?
- ¹H/¹³C NMR : Assign signals using 2D techniques (COSY, HSQC). For example, the dione protons (positions 5/6) appear as singlets near δ 10–12 ppm in DMSO-d₆ .
- X-ray crystallography : Resolves regiochemistry of substituents and hydrogen-bonding networks (e.g., intramolecular C–H⋯O interactions) .
- DFT calculations : Predict redox potentials (e.g., HOMO/LUMO levels) to explain reactivity in oxidation/reduction reactions .
Methodological Considerations for Data Analysis
Q. What analytical approaches validate the purity of this compound in complex matrices?
- LC-MS/MS : Detects trace impurities (≤0.1%) using MRM transitions specific to the compound (e.g., m/z 219 → 174 for fragmentation patterns) .
- Elemental Analysis : Confirms stoichiometry (C, H, N within ±0.3% of theoretical values) .
Q. How do substituent positions (methoxy, methyl) influence the compound’s electronic properties?
- UV-Vis spectroscopy : Methoxy groups at position 8 increase π→π* transition absorption (λmax ~320 nm) compared to unsubstituted quinolines .
- Cyclic voltammetry : The 5,6-dione moiety shows reversible redox peaks at E₁/2 = −0.45 V (vs. Ag/AgCl), indicating potential as an electron-transfer mediator .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
